

reactivity of chlorine atoms in 2,5,6-Trichloropyrimidin-4-amine

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Compound of Interest

Compound Name: *2,5,6-Trichloropyrimidin-4-amine*

Cat. No.: *B1287775*

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An In-Depth Technical Guide to the Reactivity of Chlorine Atoms in **2,5,6-Trichloropyrimidin-4-amine**

Introduction

2,5,6-Trichloropyrimidin-4-amine is a highly functionalized heterocyclic compound with significant potential as a scaffold in the development of novel therapeutic agents. The pyrimidine core is a ubiquitous motif in biologically active molecules, and the presence of multiple chlorine atoms allows for sequential and regioselective functionalization through nucleophilic aromatic substitution (SNAr) reactions. Understanding the relative reactivity of the chlorine atoms at the C2, C5, and C6 positions is paramount for the rational design and synthesis of complex molecular architectures in drug discovery programs. This guide provides a detailed analysis of the factors governing this reactivity, a predicted hierarchy of chlorine atom displacement, and practical experimental guidance for its selective derivatization.

Electronic and Steric Influences on Reactivity

The reactivity of chlorine atoms on a pyrimidine ring in SNAr reactions is primarily governed by the electronic properties of the ring itself. The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which reduces the electron density of the ring carbons, making them susceptible to nucleophilic attack. The positions most activated for nucleophilic attack are those ortho and para to the ring nitrogens (C2, C4, and C6).

In the case of **2,5,6-trichloropyrimidin-4-amine**, the 4-amino group introduces a significant electronic perturbation. As a potent electron-donating group (EDG) through resonance, the amino group counteracts the electron-withdrawing effect of the ring nitrogens. This deactivating effect is most pronounced at the positions ortho (C5) and para (C2) to the amino group.

- C6-Cl: This position is para to N1 and ortho to N3, resulting in strong activation. It is meta to the 4-amino group, so it is only minimally affected by its deactivating resonance effect.
- C2-Cl: This position is flanked by both N1 and N3, leading to strong activation. However, it is also para to the electron-donating 4-amino group, which significantly reduces the electrophilicity of this carbon through resonance donation of electron density.
- C5-Cl: The C5 position is generally the least reactive position on the pyrimidine ring for SNAr as it is meta to both ring nitrogens. Furthermore, it is ortho to the deactivating 4-amino group, further reducing its susceptibility to nucleophilic attack.

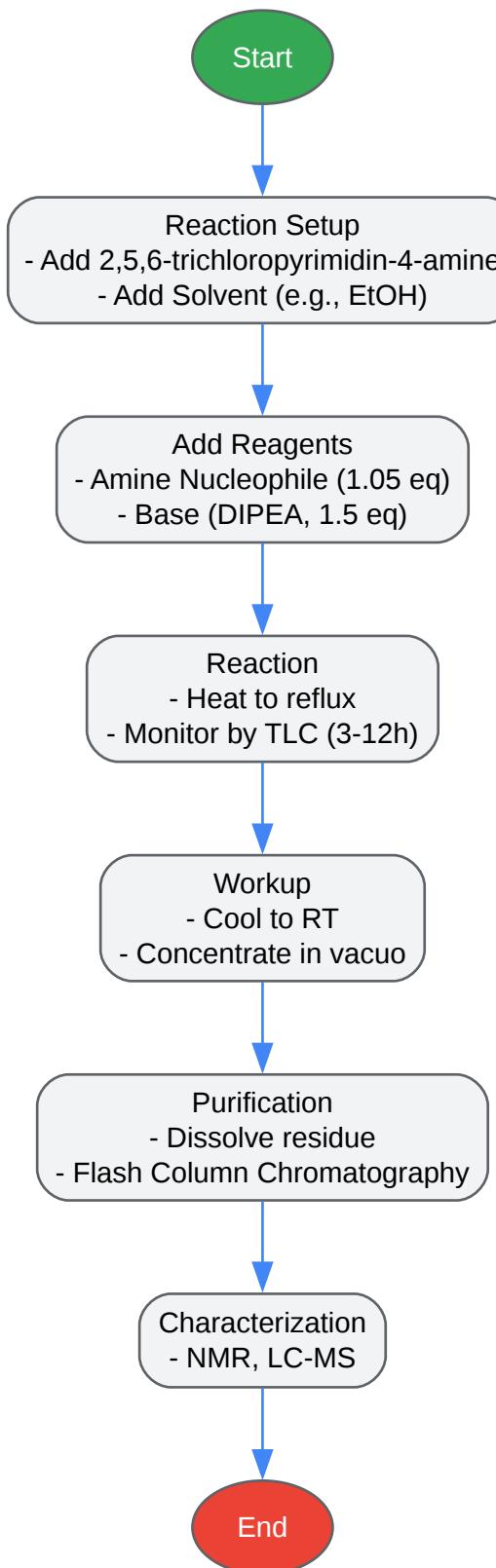
Based on these electronic considerations, a clear hierarchy of reactivity can be predicted.

Predicted Reactivity Profile and Regioselectivity

The predicted order of reactivity for the chlorine atoms in **2,5,6-trichloropyrimidin-4-amine** towards nucleophilic aromatic substitution is:

C6 > C2 >> C5

This regioselectivity allows for a controlled, stepwise functionalization of the molecule. Under mild reaction conditions with one equivalent of a nucleophile, substitution is expected to occur predominantly at the C6 position. More forcing conditions or the use of a second equivalent of a nucleophile would likely lead to substitution at the C2 position, while the C5 chlorine is expected to remain largely unreactive under typical SNAr conditions.

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